molecular formula C9H14O B1212448 2-Pentylfuran CAS No. 3777-69-3

2-Pentylfuran

Cat. No. B1212448
CAS RN: 3777-69-3
M. Wt: 138.21 g/mol
InChI Key: YVBAUDVGOFCUSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-pentylfuran can occur through various chemical reactions, including the oxidation of linoleic acid and isomers of linolenic acid. This process is influenced by factors such as light exposure and the presence of chlorophyll, suggesting a singlet oxygen oxidation mechanism for its formation (Min, Callison, & Lee, 2003). Additionally, the interaction between α,β-unsaturated aldehydes and amino acids under dry-roasting conditions can catalyze the formation of 2-alkylfurans, including 2-pentylfuran (Adams, Bouckaert, Van Lancker, De Meulenaer, & De Kimpe, 2011).

Molecular Structure Analysis

The molecular structure of 2-pentylfuran has been explored through studies focusing on related compounds. For example, the crystal and molecular structure of 2,5-dimethyl-3,4-diacetylfuran provides insights into the planarity of the furan ring and the orientation of exocyclic atoms and acetyl groups relative to this ring (Baggio & Amzel, 1973).

Chemical Reactions and Properties

2-Pentylfuran's chemical properties, such as its formation from lipid oxidation-derived α,β-unsaturated aldehydes, highlight its potential in various chemical reactions. The presence of amino acids can significantly increase the formation of 2-alkylfurans from these aldehydes, demonstrating the complex role of amino acids in thermal processing of lipid-rich foods (Adams et al., 2011).

Physical Properties Analysis

Investigations into the physical properties of 2-pentylfuran, particularly in relation to its presence in human breath and its interaction with plant proteins, have provided valuable insights. Studies have shown that 2-pentylfuran can be a biomarker for lung colonization/infection by fungal pathogens (Syhre, Scotter, & Chambers, 2008), and its interaction with different plant proteins indicates a non-covalent binding mechanism, primarily through hydrophobic interactions (Zhang, Peng, Pan, & Tu, 2023).

Chemical Properties Analysis

The chemical behavior of 2-pentylfuran, such as its generation through the singlet oxygen oxidation mechanism and its role as a flavor component in foods, highlights its relevance in food science and technology. The ability of 2-pentylfuran to form from the oxidation of unsaturated fatty acids under specific conditions reflects its chemical versatility and potential impact on food quality and safety (Min et al., 2003).

Scientific Research Applications

1. Use in Animal Feed as a Flavoring

2-Pentylfuran has been studied for its use as a flavoring in animal feed. The European Food Safety Authority (EFSA) concluded that 2-pentylfuran is safe at a proposed maximum use level of 0.5 mg/kg in feed. No adverse effects were observed in tolerance studies, and no safety concerns for consumers were identified at this use level. Additionally, its use in animal feed is not expected to pose environmental risks (Bampidis et al., 2023).

2. Biomarker for Lung Colonization/Infection

2-Pentylfuran has been identified as a potential biomarker for lung colonization or infection by fungal pathogens, particularly Aspergillus fumigatus. Studies have found 2-pentylfuran in breath samples of patients with cystic fibrosis and colonization by A. fumigatus, suggesting its potential in non-invasive diagnostic methods for respiratory infections, including invasive aspergillosis (Syhre et al., 2008; Chambers et al., 2009, 2011).

3. Repellent for Agricultural Pests

2-Pentylfuran has been investigated for its repellent properties against Drosophila Suzukii, a significant pest of soft-skinned fruits. Studies have shown that 2-pentylfuran can reduce fruit infestations under field conditions. Its status as a registered food additive and general safety make it a promising candidate for behavioral control strategies in agriculture (Cha et al., 2020).

4. Formation in Soybean Oil and Food Products

Research has shown that 2-pentylfuran forms during the oxidation of soybean oil, particularly under light exposure. This compound is primarily responsible for the undesirable reversion flavor in soybean oil. Understanding its formation mechanism can help in improving the quality of soybean oil and other food products (Min et al., 2003; Blanda et al., 2010; Shen et al., 2016).

properties

IUPAC Name

2-pentylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBAUDVGOFCUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047679
Record name 2-Pentylfuran
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Fruity aroma
Record name 2-Pentylfuran
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Record name 2-Pentylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

64.00 to 66.00 °C. @ 23.00 mm Hg
Record name 2-Pentylfuran
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Solubility

very slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 2-Pentylfuran
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Record name 2-Pentylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.886-0.893
Record name 2-Pentylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2-Pentylfuran

CAS RN

3777-69-3, 64079-01-2
Record name 2-Pentylfuran
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Record name 2-Amylfuran
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Record name Furan, pentyl-
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Record name Furan, 2-pentyl-
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Record name 2-Pentylfuran
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Record name 2-pentylfuran
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Record name 2-AMYLFURAN
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Record name 2-Pentylfuran
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,600
Citations
DB Min, AL Callison, HO Lee - Journal of Food Science, 2003 - Wiley Online Library
… 2-pentylfuran and isomers of 2-pentenylfuran from soybean oil containing 5 ppm chlorophyll in a gas-tight sample bottle during oxidation under light. Both 2-pentylfuran … of 2-pentylfuran …
Number of citations: 104 ift.onlinelibrary.wiley.com
G Hu, Y Zhu, M Hernandez, T Koutchma, S Shao - Food Chemistry, 2016 - Elsevier
… Fromberg et al. reported that 2-pentylfuran was present in … degradation, for example, 2-pentylfuran was proved to be an … , neither 2-methylfuran nor 2-pentylfuran was induced by UV light …
Number of citations: 43 www.sciencedirect.com
C Zou, Z Li, D Yu - The Journal of Microbiology, 2010 - Springer
… Our results suggest that 2-pentylfuran plays an important role in the plant growth promotion … Based on our chemical and biochemical experiments, we suggest that 2-pentylfuran is an …
Number of citations: 202 link.springer.com
N Frank, M Dubois, JFH Pérez - Journal of Chromatography A, 2020 - Elsevier
… different from 2-pentylfuran (… 2-pentylfuran-d 11 or 2-pentylfuran-d 3 as IS were consistently comparable (n = 5, max 2 µg/kg difference). However, 2-pentylfuran-d 3 and 2-pentylfuran …
Number of citations: 16 www.sciencedirect.com
ST Chambers, M Syhre, DR Murdoch, F McCartin… - …, 2009 - academic.oup.com
… Chambers holds an interest in the patent for the detection of 2-Pentylfuran as a breath test for aspergillus. Mona Syhre holds an interest in the patent for the detection of 2-Pentylfuran as …
Number of citations: 111 academic.oup.com
DH Cha, GH Roh, SP Hesler… - Pest Management …, 2021 - Wiley Online Library
… database of Drosophila odorant response, 39 2-pentylfuran is a novel ligand never before studied … the repellent properties of 2-pentylfuran, evaluating the effect of 2-pentylfuran on SWD …
Number of citations: 15 onlinelibrary.wiley.com
M Syhre, JM Scotter, ST Chambers - Medical Mycology, 2008 - academic.oup.com
… fungal respiratory pathogens for 2-Pentylfuran (2PF) production … 2-Pentylfuran was not detected from most of the bacterial … 2-Pentylfuran was detected in breath samples collected from 4/…
Number of citations: 124 academic.oup.com
B Zhang, J Peng, L Pan, K Tu - Journal of the Science of Food …, 2023 - Wiley Online Library
… off-odor makes it difficult for consumers to accept, with 2-pentylfuran being one of the most representative flavors. In this study, 2-pentylfuran was employed as an example to explore the …
Number of citations: 1 onlinelibrary.wiley.com
M Tabibpour, Y Yamini, SH Ahmadi, A Esrafili… - … of Chromatography A, 2020 - Elsevier
… Modified carbon fibers were used for extraction of 2-pentylfuran (2-PF) as a model analyte … results showed that the proposed fiber had greater extraction performance for 2-pentylfuran. …
Number of citations: 17 www.sciencedirect.com
D la Forgia, C Martin, TCJ Turlings… - Arthropod-Plant …, 2023 - Springer
… revealing the presence of 2-pentylfuran. We hypothesized that 2-pentylfuran could be a key … VOCs collections from plants and larvae revealed the presence of 2-pentylfuran, particularly …
Number of citations: 2 link.springer.com

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